N,N-diallyl-N'-cinnamoylthiourea
Description
N,N-Diallyl-N'-cinnamoylthiourea is a thiourea derivative characterized by two allyl groups attached to one nitrogen atom and a cinnamoyl group (a phenylpropenoyl moiety) on the adjacent nitrogen. The diallyl substituents confer unique steric and electronic properties, while the cinnamoyl group introduces aromaticity and π-conjugation, influencing reactivity and applications .
Properties
Molecular Formula |
C16H18N2OS |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(E)-N-[bis(prop-2-enyl)carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H18N2OS/c1-3-12-18(13-4-2)16(20)17-15(19)11-10-14-8-6-5-7-9-14/h3-11H,1-2,12-13H2,(H,17,19,20)/b11-10+ |
InChI Key |
OSOLPFYHJPJURC-ZHACJKMWSA-N |
SMILES |
C=CCN(CC=C)C(=S)NC(=O)C=CC1=CC=CC=C1 |
Isomeric SMILES |
C=CCN(CC=C)C(=S)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
C=CCN(CC=C)C(=S)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Thermal and Chemical Stability
- N,N-Diisopropyl-N'-cinnamoylthiourea : Nickel complex has the lowest decomposition onset (350°C) among first-row transition metal complexes, attributed to reduced steric strain from isopropyl groups .
- N,N-Diallyl-N′-acylhydrazine copolymers : Decompose at 160–210°C, lower than small-molecule thioureas, due to polymeric backbone instability .
Electrochemical Behavior
- N-(4-Nitrobenzoyl)-N′-4-cyanophenylthiourea: Shows a reduction peak at -1.2 V (vs. Ag/AgCl) for the nitro group, while the cyano group remains inert in CV scans, highlighting substituent-dependent redox activity .
Coordination Chemistry and Material Science
- N,N-Diallyl-N'-cinnamoylthiourea : Serves as a single-source precursor for aerosol-assisted CVD of metal sulfide thin films (e.g., NiS, CoS). The allyl groups may enhance ligand flexibility, improving film uniformity .
- N,N-Diisopropyl-N'-cinnamoylthiourea : Forms more thermally stable metal complexes, favoring applications requiring high-temperature processing .
- N-Benzoyl thioureas : Primarily used in heterocyclic synthesis (e.g., thiohydantoins) and as chemosensors due to strong metal-binding affinity .
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